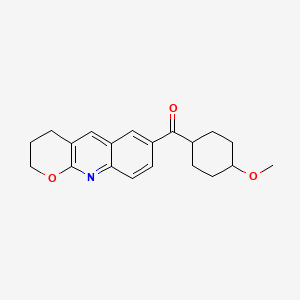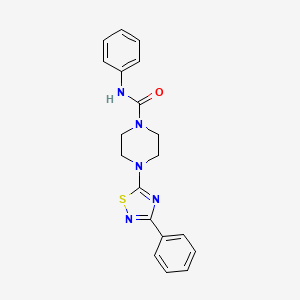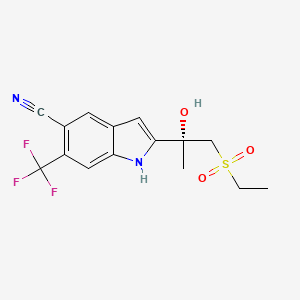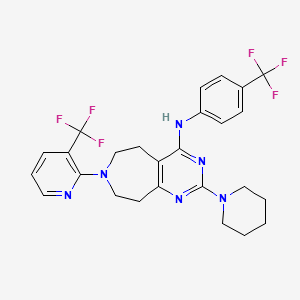
JNK阻害剤VIII
説明
JNK Inhibitor VIII is a small molecule inhibitor that targets c-Jun N-terminal kinases (JNKs), which are part of the mitogen-activated protein kinase (MAPK) family. These kinases play a crucial role in regulating various physiological processes, including inflammatory responses, cell proliferation, differentiation, survival, and apoptosis. JNK Inhibitor VIII is primarily used in scientific research to study the JNK signaling pathway and its implications in diseases such as cancer, diabetes, and neurodegenerative disorders .
科学的研究の応用
JNK Inhibitor VIII has a wide range of applications in scientific research:
Cancer Research: It is used to study the role of JNK signaling in cancer development and progression. .
Neurodegenerative Disorders: The compound is used to explore the involvement of JNK signaling in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. .
Inflammatory Diseases: JNK Inhibitor VIII is employed to study inflammatory responses and the regulation of cytokine production. .
Metabolic Disorders: The inhibitor is used to investigate the role of JNK signaling in metabolic diseases such as diabetes and obesity. .
作用機序
JNK阻害剤VIIIは、JNKのATP結合部位に競合的に結合することにより効果を発揮し、c-Junなどの下流基質のリン酸化と活性化を防ぎます。この阻害はJNKシグナル伝達経路を混乱させ、ストレス信号に対する細胞応答を減少させます。 この化合物は、JNK1、JNK2、およびJNK3を選択的に高い選択性で阻害するため、さまざまな生物学的プロセスにおけるこれらのキナーゼの特定の役割を研究するための貴重なツールとなっています .
類似の化合物:
JNK-IN-8: JNKと共有結合を形成し、不可逆的な阻害につながる、もう1つの選択的なJNK阻害剤.
SP600125: JNKに結合するためにATPと競合する、広く使用されているJNK阻害剤ですが、this compoundの選択性を欠いています.
AS601245: 神経変性疾患の研究で使用されている、JNK2とJNK3を選択的に阻害する阻害剤.
This compoundの独自性: this compoundは、JNK1、JNK2、およびJNK3に対する高い選択性と、可逆的な阻害メカニズムにより際立っています。 この選択性により、標的外の効果が減少し、さまざまな疾患におけるJNKの特定の役割を研究するための好ましい選択肢となっています .
生化学分析
Biochemical Properties
JNK Inhibitor VIII interacts with JNK1, JNK2, and JNK3, showing inhibitory constants (Ki) of 2 nM, 4 nM, and 52 nM respectively . It exhibits excellent selectivity over 72 other kinases . The compound plays a significant role in the phosphorylation and dephosphorylation applications, particularly inhibiting the phosphorylation of c-Jun, a direct substrate of JNK, in HepG2 cells .
Cellular Effects
JNK Inhibitor VIII has been shown to have significant effects on various types of cells and cellular processes. For instance, it reduces colony formation, cell viability, and organoid growth in vitro . It also slows patient-derived xenograft and syngeneic tumor growth in vivo . Furthermore, it has been reported to suppress tumor growth in triple-negative breast cancer by activating TFEB- and TFE3-mediated lysosome biogenesis and autophagy .
Molecular Mechanism
JNK Inhibitor VIII exerts its effects at the molecular level through several mechanisms. It acts as an ATP-competitive, reversible inhibitor of JNK, modifying the activity of numerous proteins that reside at the mitochondria or act in the nucleus . It inhibits the phosphorylation of c-Jun in HepG2 cells . Moreover, it has been found to inhibit TFEB phosphorylation and induce nuclear translocation of unphosphorylated TFEB and TFE3 .
Temporal Effects in Laboratory Settings
Over time, JNK Inhibitor VIII has been observed to have long-term effects on cellular function in laboratory settings. For instance, it has been reported to reduce colony formation and cell viability over time . More studies are needed to fully understand the stability, degradation, and long-term effects of JNK Inhibitor VIII.
Dosage Effects in Animal Models
The effects of JNK Inhibitor VIII vary with different dosages in animal models. While specific dosage effects of JNK Inhibitor VIII have not been extensively studied, it has been shown to slow patient-derived xenograft and syngeneic tumor growth in vivo .
Metabolic Pathways
JNK Inhibitor VIII is involved in several metabolic pathways. It is known to play a role in the JNK signaling pathway, which regulates many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .
Subcellular Localization
It has been reported that cells treated with JNK Inhibitor VIII exhibited large, cytoplasmic vacuoles with lysosomal markers , suggesting that it may localize to the lysosomes within the cell.
準備方法
合成経路と反応条件: JNK阻害剤VIIIは、ピリジニルアミド化合物を含む一連の化学反応によって合成されます。合成には通常、次の手順が含まれます。
ピリジニルアミドコアの形成: コア構造は、ピリジン誘導体とアミドの縮合反応によって形成されます。
官能基化: コア構造にさまざまな官能基が導入され、置換反応によってその阻害活性を高めます。
工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチには、ラボの合成プロセスをスケールアップすることが含まれます。 これには、反応条件の最適化、より大きな反応容器の使用、およびバルクで化合物を生成するための工業グレードの精製技術の採用が含まれます .
反応の種類:
酸化と還元: this compoundは酸化と還元反応を受けることができ、その化学構造が変化し、その阻害活性に影響を与える可能性があります。
一般的な試薬と条件:
酸化剤: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を酸化反応で使用できます。
還元剤: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤は、還元反応で使用されます。
溶媒: ジメチルスルホキシド(DMSO)またはアセトニトリルなどの有機溶媒は、化合物を溶解し、反応を促進するために頻繁に使用されます
主要な製品: これらの反応によって形成される主要な製品は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化された誘導体が生成される場合があり、置換反応によってさまざまな置換ピリジニルアミド化合物が生成されます .
4. 科学研究における用途
This compoundは、科学研究において幅広い用途を持っています。
類似化合物との比較
Uniqueness of JNK Inhibitor VIII: JNK Inhibitor VIII stands out due to its high selectivity for JNK1, JNK2, and JNK3, as well as its reversible inhibition mechanism. This selectivity reduces off-target effects and makes it a preferred choice for studying the specific roles of JNKs in various diseases .
特性
IUPAC Name |
N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-4-26-18-13(10-19)14(20)9-16(22-18)21-17(23)8-11-7-12(24-2)5-6-15(11)25-3/h5-7,9H,4,8H2,1-3H3,(H3,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMPRSZTUSSXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469650 | |
| Record name | JNK Inhibitor VIII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894804-07-0 | |
| Record name | JNK Inhibitor VIII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene](/img/structure/B1673007.png)






